molecular formula C15H14N2O B8427020 1-benzyloxymethyl-1H-benzimidazole

1-benzyloxymethyl-1H-benzimidazole

Cat. No.: B8427020
M. Wt: 238.28 g/mol
InChI Key: COXCRCNZBBPXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxymethyl-1H-benzimidazole is a benzimidazole derivative characterized by a benzyloxymethyl (-CH₂-O-benzyl) substituent at the 1-position of the benzimidazole core. The benzyloxymethyl group enhances lipophilicity and may influence binding affinity to biological targets, making this compound relevant in drug discovery, particularly for anti-infective and anticancer applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(phenylmethoxymethyl)benzimidazole

InChI

InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)10-18-12-17-11-16-14-8-4-5-9-15(14)17/h1-9,11H,10,12H2

InChI Key

COXCRCNZBBPXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzyloxymethyl group distinguishes 1-benzyloxymethyl-1H-benzimidazole from analogs with alkyl, aryl, or hydroxy substituents. Key comparisons include:

Compound Substituent(s) Molecular Weight Key Properties Biological Activity Reference ID
This compound -CH₂-O-benzyl (1-position) ~268.3* Moderate lipophilicity, improved solubility vs. alkyl analogs Hypothesized antimicrobial
1-Methyl-1H-benzimidazole -CH₃ (1-position) 132.2 High solubility, low steric hindrance Antifungal, antiviral
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole -CH₂Ph (1-position), -4-MeO-Ph (2-position) 314.4 High lipophilicity, crystalline solid Anticancer (tubulin inhibition)
2-(4-Hydroxy-phenyl)-1H-benzimidazole -OH (4-position, phenyl at 2-position) 210.2 Polar, hydrogen-bond donor Antioxidant, anti-inflammatory

*Calculated based on formula C₁₅H₁₄N₂O.

  • Solubility : Polar groups (e.g., -OH) improve aqueous solubility but may reduce bioavailability .

Key Research Findings

Substituent Position Matters : Activity is highly sensitive to substituent placement. For example, 2-hydroxy-phenyl analogs () exhibit stronger antioxidant effects than 1-substituted derivatives .

Hybrid Structures Improve Efficacy: Triazole-benzimidazole hybrids () show enhanced antibacterial activity (MIC: 31.25 µg/mL) compared to non-hybrid analogs .

Crystallography Validates Design : SHELX-refined structures confirm the planar benzimidazole core and substituent orientation critical for target interaction .

Q & A

Q. What guidelines govern the use of benzimidazole derivatives in non-clinical research?

  • Methodological Answer : Adhere to OECD GLP standards for in vitro assays. For in vivo studies, obtain IACUC approval and follow ARRIVE guidelines. Compounds must be classified as "research-use only" with Material Safety Data Sheets (MSDS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.